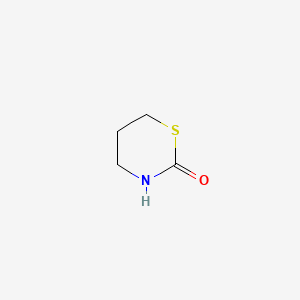

1,3-Thiazinan-2-one

Overview

Description

1,3-Thiazinan-2-one is a chemical compound that has been studied for its potential applications in green chemistry . It has a molecular weight of 117.17 .

Synthesis Analysis

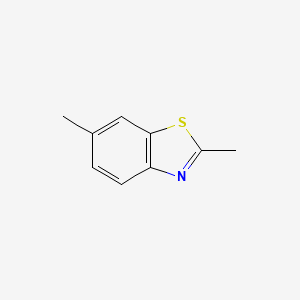

The synthesis of this compound has been achieved through a transition-metal-free reaction process. In this process, a variety of easily available arylamines react with elemental sulfur and CO2 (1 atm) to give functional thiazolidin-2-ones and 1,3-thiazinan-2-ones in moderate to good yields via C–H bond functionalization .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C4H7NOS/c6-4-5-2-1-3-7-4/h1-3H2, (H,5,6) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the use of arylamines, elemental sulfur, and CO2. The reaction conditions are transition-metal-free, and the process results in the generation of three bonds in one reaction .Physical And Chemical Properties Analysis

The average mass of this compound is 103.186 Da .Scientific Research Applications

Acetylcholinesterase Inhibitors

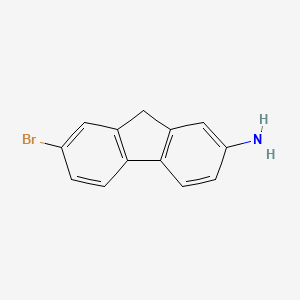

1,3-Thiazinan-2-one derivatives, such as thiazolidin-4-ones and thiazinan-4-ones, have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors. These compounds could serve as a starting point for the development of new AChE inhibitory agents, beneficial in treating diseases like Alzheimer's (Neves et al., 2019).

Derivatives in Disease Treatment

Thiazinane derivatives have shown promise in disease treatment. For example, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine exhibited anti-HIV activity, suggesting potential as an anti-AIDS treatment. Other derivatives have shown analgesic, antibiotic, and anticoagulant properties (Hassan et al., 2020).

Novel Synthesis Methods

Innovative methods for synthesizing this compound derivatives have been developed. For instance, a one-pot synthesis using ultrasound irradiation has been reported, highlighting advancements in synthetic chemistry (Minić et al., 2018).

Antibacterial and Antimalarial Properties

Some this compound derivatives have demonstrated significant antibacterial and antimalarial activities. This includes effective action against pathogenic bacterial strains and Mycobacterium tuberculosis, as well as Plasmodium falciparum, the parasite responsible for malaria (Umamatheswari & Sankar, 2017).

COX-2 Inhibitors

3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. This suggests potential applications in treating conditions like inflammation and pain (Zebardast et al., 2009).

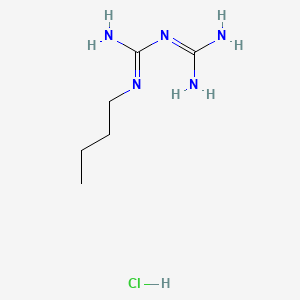

Antihyperglycemic and Antidyslipidemic Agents

This compound derivatives have shown promise as antihyperglycemic and antidyslipidemic agents, indicating potential in managing diabetes and associated lipid disorders (Raza et al., 2013).

Mechanism of Action

The mechanism of action in the synthesis of 1,3-Thiazinan-2-one involves a nucleophilic attack to elemental sulfur which might lead to ring-opening generation. Then, a nucleophilic attack to the isocyanate would generate a compound, which could further undergo intramolecular sulfuration to give the desired product .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-thiazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLJIZCLWIILLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164122 | |

| Record name | 1,3-Thiazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14889-64-6 | |

| Record name | 1,3-Thiazinan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014889646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)